N-(Methylcarbamoyl)benzamide

Description

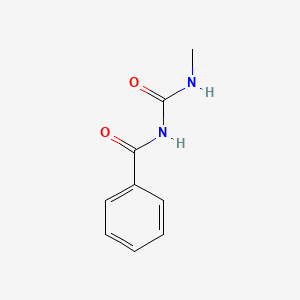

N-(Methylcarbamoyl)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) substituted with a methylcarbamoyl group (–NH(CO)NCH₃). Benzamides are widely explored for their roles as enzyme inhibitors (e.g., histone deacetylases (HDACs)), antimicrobial agents, and anti-inflammatory compounds . The methylcarbamoyl group may influence solubility, binding affinity, and metabolic stability, making it a critical functional group for comparative analysis with similar compounds.

Properties

CAS No. |

3201-53-4 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-(methylcarbamoyl)benzamide |

InChI |

InChI=1S/C9H10N2O2/c1-10-9(13)11-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12,13) |

InChI Key |

QNSSIHCRTGUYBE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methylcarbamoyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of benzoic acid derivatives with methylamine under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Methylcarbamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the benzamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(Methylcarbamoyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(Methylcarbamoyl)benzamide involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB activation . This dual mechanism makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

Carbamoyl vs. Carbamothioyl Derivatives

N-(Methylcarbamoyl)benzamide differs from carbamothioyl analogs by replacing the oxygen atom in the carbonyl group with sulfur. For example:

- 4-(tert-Butyl)-N-(methylcarbamothioyl)benzamide () incorporates a thioamide (–NH(CS)NCH₃) group, which enhances metal-chelation properties. UV-Vis spectral data for this compound (λmax = 290 nm, absorbance = 0.89) contrast with oxygen-containing analogs, suggesting altered electronic properties .

Key Structural Differences:

| Compound | Functional Group | Key Property | Reference |

|---|---|---|---|

| This compound | –NH(CO)NCH₃ | Polar, hydrogen-bonding | N/A |

| N-(Methylcarbamothioyl)benzamide | –NH(CS)NCH₃ | Metal chelation, redox activity |

Heterocyclic-Substituted Benzamides

Substitution with heterocycles enhances target specificity and bioactivity:

- N-Benzimidazol-1-yl methyl-benzamide (): Anti-inflammatory activity (p < 0.05) linked to benzimidazole’s ability to modulate cyclooxygenase (COX) pathways .

- N-(2-Aminophenyl)-benzamide (): HDAC2 inhibition (docking score = 83.7 kcal/mol) due to imidazole and aminophenyl groups interacting with catalytic residues (Cys156, His146) .

- 4-(1H-Imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide (): Potent anticancer activity against cervical cancer via imidazole-mediated DNA intercalation .

Pharmacological Activity Profiles

Anticancer Activity

- HDAC Inhibition: N-(2-Aminophenyl)-benzamide derivatives () outperform SAHA (vorinostat) in binding energy (83.7 vs. 42.5 kcal/mol), suggesting methylcarbamoyl analogs could optimize HDAC2 affinity .

- Cytotoxicity: N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide () inhibits MCF7 breast cancer cells via β-lactam ring-induced apoptosis .

Antimicrobial and Antifungal Activity

- N-(3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)benzamide (): Broad-spectrum antimicrobial activity (Gram+/– bacteria, fungi) attributed to the azetidinone moiety disrupting cell wall synthesis .

- 4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide (): Antibacterial activity via sulfonamide and imidazole synergy .

Anti-Inflammatory and Antioxidant Activity

- N-Benzimidazol-1-yl methyl-benzamide (): Reduces inflammation with minimal gastric toxicity (ulcerogenic index < 0.5) .

- N-(Anilinocarbonothioyl)benzamide (): Antioxidant efficacy (% inhibition = 87.7) via phenolic hydroxyl and methoxy substituents .

Conventional vs. Green Chemistry Approaches

- Ultrasonic Irradiation (): Reduces reaction time by 60% (e.g., from 8 hrs to 3 hrs) and improves yields (85–92%) for 4-(benzyloxy)-N-(azetidin-2-yl)benzamide derivatives compared to refluxing .

- Mannich Reaction (): Efficient for introducing benzimidazole groups via formaldehyde and amine condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.